
1-(3-Aminopropyl)-1H-pyrrole-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Aminopropyl)-1H-pyrrole-2-carbaldehyde is an organic compound that features a pyrrole ring substituted with an aminopropyl group and an aldehyde group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Aminopropyl)-1H-pyrrole-2-carbaldehyde typically involves the functionalization of a pyrrole ring. One common method is the reaction of pyrrole with 3-bromopropylamine, followed by oxidation to introduce the aldehyde group. The reaction conditions often require a base such as sodium hydride and an oxidizing agent like pyridinium chlorochromate (PCC).
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Aminopropyl)-1H-pyrrole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The aminopropyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, PCC
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides
Major Products:
Oxidation: 1-(3-Aminopropyl)-1H-pyrrole-2-carboxylic acid
Reduction: 1-(3-Aminopropyl)-1H-pyrrole-2-methanol
Substitution: Various substituted pyrrole derivatives
Wissenschaftliche Forschungsanwendungen
1-(3-Aminopropyl)-1H-pyrrole-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism by which 1-(3-Aminopropyl)-1H-pyrrole-2-carbaldehyde exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aminopropyl group can facilitate binding to specific molecular targets, while the aldehyde group can participate in covalent interactions.
Vergleich Mit ähnlichen Verbindungen
1-(3-Aminopropyl)imidazole: Shares the aminopropyl group but has an imidazole ring instead of a pyrrole ring.
(3-Aminopropyl)triethoxysilane: Contains the aminopropyl group and is used for surface functionalization.
Uniqueness: 1-(3-Aminopropyl)-1H-pyrrole-2-carbaldehyde is unique due to the combination of the pyrrole ring with the aminopropyl and aldehyde groups, which provides distinct reactivity and potential for diverse applications in various fields.
Eigenschaften
Molekularformel |
C8H12N2O |
|---|---|
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
1-(3-aminopropyl)pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C8H12N2O/c9-4-2-6-10-5-1-3-8(10)7-11/h1,3,5,7H,2,4,6,9H2 |
InChI-Schlüssel |
YNLXTQOLIVTGAN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(C(=C1)C=O)CCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


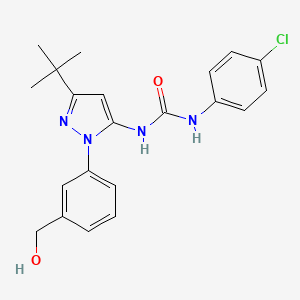

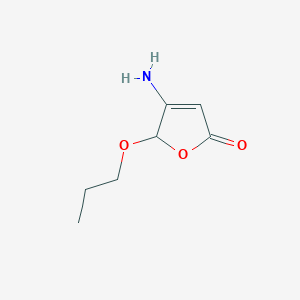
![1-(4-Ethylbenzo[d]oxazol-2-yl)ethanone](/img/structure/B12870031.png)

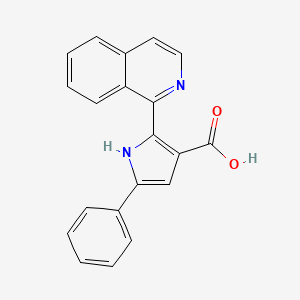


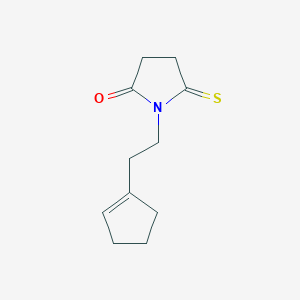
![2-(Difluoromethyl)-4-ethylbenzo[d]oxazole](/img/structure/B12870072.png)


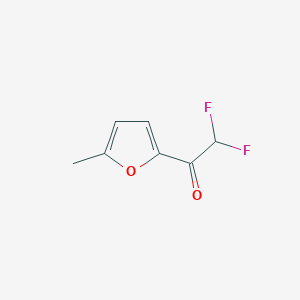
![4-Cyanobenzo[d]oxazole-2-carboxylic acid](/img/structure/B12870084.png)
